molecular formula C22H24N4O3S B2508009 N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251633-39-2

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2508009
CAS No.: 1251633-39-2
M. Wt: 424.52
InChI Key: UDDGGQZAUPCALW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core, substituted with a dimethoxyphenyl group, a thiomorpholine-4-carbonyl group, and a methyl group

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-[1-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern and the presence of the naphthyridine core. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDGGQZAUPCALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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